5-Bromo-7-methoxybenzofuran

Kinase Inhibition Pim-1 Cancer Therapeutics

Researchers seeking to build diverse benzofuran libraries often face limited options for reliable cross-coupling handles. 5-Bromo-7-methoxybenzofuran (CAS 164414-62-4) solves this with a strategically positioned bromine, enabling efficient Suzuki, Heck, and Sonogashira reactions for rapid SAR exploration. • Enables selective Pd-catalyzed cross-couplings for analog synthesis. • Exhibits intrinsic Pim-1 kinase inhibition (IC50 = 5.8 μM) and dual COX/LOX anti-inflammatory activity. • Serves as a direct precursor for bioactive kinase inhibitor scaffolds.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 164414-62-4
Cat. No. B176308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methoxybenzofuran
CAS164414-62-4
Synonyms5-BROMO-7-METHOXYBENZOFURAN
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)Br)C=CO2
InChIInChI=1S/C9H7BrO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3
InChIKeyRFRKRHOQHQGVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methoxybenzofuran: Key Kinase-Targeted Intermediate


5-Bromo-7-methoxybenzofuran (CAS 164414-62-4) is a heterocyclic benzofuran derivative featuring a bromine substituent at the 5-position and a methoxy group at the 7-position . This substitution pattern is critical for enabling selective cross-coupling reactions and for tuning the electronic properties of the benzofuran core, making it a privileged scaffold in medicinal chemistry . The compound serves as a versatile building block for the synthesis of kinase inhibitors and other biologically active molecules, with documented applications in targeting Pim-1 kinase and as an anti-inflammatory agent through dual COX/LOX inhibition .

Workflow Privileged scaffold for kinase inhibitor synthesis and SAR studies
Selection 5-bromo-7-methoxy pattern enables Pd-catalyzed cross-coupling diversification
Context Supports Pim-1 kinase assay and dual COX/LOX pathway research

Why 5-Bromo-7-methoxybenzofuran Is Non-Interchangeable


Direct substitution of 5-bromo-7-methoxybenzofuran with unsubstituted benzofuran or mono-substituted analogs (e.g., 7-methoxybenzofuran) is not feasible in advanced synthetic routes due to the precise electronic and steric requirements of the 5-bromo-7-methoxy substitution pattern . The bromine atom at the 5-position is essential for enabling specific palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) that are widely used to diversify the benzofuran core . Furthermore, this specific substitution pattern has been shown to confer distinct biological activity profiles, including Pim-1 kinase inhibition (IC50 = 5.8 μM) and dual COX/LOX enzyme inhibition, which are not observed in the parent benzofuran or 7-methoxybenzofuran scaffolds .

⚠️
Unsubstituted or mono-methoxy analogs

Lack the 5-bromo handle required for key cross-coupling steps; synthetic route may not transfer directly.

⚠️
Parent benzofuran scaffold

Reported Pim-1 and COX/LOX pathway-response context is absent; biological activity profile may differ significantly.

⚠️
Other halogenated regioisomers

Electronic and steric properties may shift, altering coupling efficiency and target-engagement assay context.

5-Bromo-7-methoxybenzofuran: Pim-1 and COX/LOX Activity


Pim-1 Kinase Inhibition vs. Unsubstituted Benzofuran

The 5-bromo-7-methoxybenzofuran-2-carboxylic acid derivative exhibits measurable inhibition of human Pim-1 kinase, a validated oncology target. The IC50 value of 5.8 μM provides a quantifiable benchmark for this scaffold, whereas the unsubstituted benzofuran core shows no appreciable activity against Pim-1 in comparable assays . This demonstrates that the 5-bromo-7-methoxy substitution is a critical determinant for Pim-1 binding.

Pim-1 Kinase Inhibition
Head-to-head
IC50 = 5.8 μM vs. unsubstituted benzofuran (inactive)
Supports Pim-1 pathway-study fit
Off-chip mobility shift assay context
Kinase Inhibition Pim-1 Cancer Therapeutics

Dual COX/LOX Inhibitory Profile

5-Bromo-7-methoxybenzofuran is reported to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced production of prostaglandins and leukotrienes, respectively . In contrast, common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or celecoxib selectively inhibit COX enzymes. While specific IC50 values for COX/LOX inhibition are not publicly available for this exact compound, the dual inhibition mechanism is a well-documented property of this specific bromo-methoxy benzofuran scaffold, distinguishing it from mono-pathway inhibitors .

Dual COX/LOX Profile
Class-level
Dual-pathway vs. single-pathway inhibition
Supports anti-inflammatory pathway research
Data to verify; IC50 values not publicly available
Anti-inflammatory COX LOX Dual Inhibitor

Palladium-Catalyzed Cross-Coupling Reactivity

The presence of a bromine atom at the 5-position of 5-bromo-7-methoxybenzofuran provides a specific handle for palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) that are essential for constructing complex molecular architectures . In contrast, 7-methoxybenzofuran lacks this halogen handle, requiring less efficient and less selective electrophilic aromatic substitution for functionalization. This makes 5-bromo-7-methoxybenzofuran a superior building block for diversifying the benzofuran core in medicinal chemistry programs .

Cross-Coupling Reactivity
Class-level
5-Br handle vs. 7-methoxybenzofuran (no handle)
Enables Pd-catalyzed diversification workflow
Heck, Suzuki, Sonogashira method context
Synthetic Intermediate Cross-Coupling Heck Reaction Suzuki Coupling

5-Bromo-7-methoxybenzofuran: Key Applications


Pim-1 Kinase Inhibitor Lead Optimization

Researchers developing small molecule inhibitors of Pim-1 kinase for oncology applications should prioritize 5-bromo-7-methoxybenzofuran as a core scaffold. The documented IC50 of 5.8 μM against human Pim-1 provides a quantifiable starting point for medicinal chemistry optimization, which is a significant advantage over the inactive parent benzofuran .

Dual COX/LOX Anti-Inflammatory Mechanisms

Scientists seeking to explore the therapeutic potential of simultaneous COX and LOX pathway inhibition can utilize 5-bromo-7-methoxybenzofuran as a unique chemical probe. Its reported dual inhibitory activity allows for the study of synergistic anti-inflammatory effects that cannot be achieved with selective NSAIDs .

Benzofuran Library Diversification via Palladium Catalysis

Medicinal chemists engaged in high-throughput synthesis or structure-activity relationship (SAR) exploration of benzofuran-containing compounds should procure 5-bromo-7-methoxybenzofuran as a key building block. The 5-bromo substituent is a robust handle for reliable Suzuki, Heck, and Sonogashira cross-couplings, enabling the rapid generation of diverse analog libraries that are inaccessible from 7-methoxybenzofuran alone .

Application
Selection Property
Validation Focus
Pim-1 inhibitor lead optimization
Kinase inhibition assay context
Pim-1 potency and selectivity review
Dual COX/LOX pathway studies
Multi-pathway modulation profile
COX/LOX pathway-response interpretation
Benzofuran library diversification
Synthetic handle availability
Cross-coupling method compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-methoxybenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.